5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one
Description
The compound 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a structurally complex molecule featuring three distinct moieties:
- Azepane sulfonyl group: A seven-membered saturated ring (azepane) with a sulfonyl (-SO₂-) substituent, which may enhance solubility or modulate receptor interactions.
- 1,2-dihydropyridin-2-one core: A partially unsaturated lactam ring, a common scaffold in bioactive molecules due to its hydrogen-bonding capacity.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-21-12-11-19(30(28,29)24-13-5-1-2-6-14-24)16-23(21)17-22(27)25-15-7-9-18-8-3-4-10-20(18)25/h3-4,8,10-12,16H,1-2,5-7,9,13-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDXTZWSJRWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one likely involves multiple steps, including the formation of the azepane ring, sulfonylation, and the construction of the dihydropyridinone core. Typical synthetic routes may include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Construction of the Dihydropyridinone Core: This may involve condensation reactions between suitable aldehydes or ketones and amines.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and dihydropyridinone moieties.
Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.
Substitution: Various substitution reactions can occur, especially at the sulfonyl group and the azepane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are summarized below, leveraging data from the evidence:
Table 1: Structural and Crystallographic Comparison
Key Observations
Structural Complexity: The target compound’s azepane sulfonyl group distinguishes it from ’s nitrophenyl-oxazolyl derivative. Both share tetrahydroquinoline and lactam moieties, but substituents dictate divergent physicochemical properties (e.g., polarity, solubility) . Indapyrophenidone () shares a sulfonyl group but lacks the tetrahydroquinoline core, highlighting functional group diversity among analogs .
Crystallographic Analysis: ’s compound exhibits significant torsion angles (47.0°–56.4°) between its oxazole and phenyl groups, suggesting conformational flexibility. Both compounds likely employ SHELX software (e.g., SHELXL97) for crystallographic refinement, a standard in small-molecule studies .
Synthetic and Analytical Methods :
- ’s synthesis of pyrazole-thiophene derivatives via 1,4-dioxane and triethylamine mirrors methodologies applicable to the target compound’s lactam formation .
- Advanced techniques like HRMS and NMR () or X-ray crystallography () are critical for characterizing such complex structures .
Hydrogen Bonding and Interactions :
- ’s compound forms O—H⋯O and N—H⋯O interactions, stabilizing its crystal lattice. The target compound’s sulfonyl group may participate in similar hydrogen bonds, influencing packing or bioactivity .
Biological Activity
The compound 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, including antibacterial, enzyme inhibition, and potential anticancer properties. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features:
- Azepane sulfonyl group : This moiety may contribute to the compound's solubility and ability to interact with biological targets.
- Dihydropyridinone ring : Known for its role in various pharmacological activities.
- Tetrahydroquinoline derivative : This structure is often associated with neuroactive properties.
Molecular Formula : C20H24N3O4S
Molecular Weight : 437.48 g/mol
1. Antibacterial Activity
Research indicates that compounds similar to the target molecule exhibit moderate to strong antibacterial activity against various pathogens. For instance, studies have shown that derivatives of sulfonamide compounds demonstrate significant effects against bacteria such as Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve the inhibition of bacterial enzyme systems critical for survival.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The inhibitory activity is quantified by IC50 values, with some derivatives showing values as low as 0.63 µM, indicating strong potency.
| Enzyme | IC50 Value |
|---|---|
| Acetylcholinesterase (AChE) | 0.63 µM |
| Urease | Various (strong inhibition) |
3. Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Studies are ongoing to explore its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest . The presence of multiple functional groups may enhance its interaction with molecular targets involved in cancer progression.
Case Studies and Research Findings
Recent studies have synthesized various derivatives of this compound and evaluated their biological activities:
- Docking Studies : In silico docking studies have illustrated how the compound interacts with target enzymes at the molecular level. These studies provide insights into binding affinities and interaction dynamics critical for drug design .
- Pharmacological Evaluations : Compounds derived from similar structures have been subjected to extensive pharmacological evaluations demonstrating efficacy in both in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
